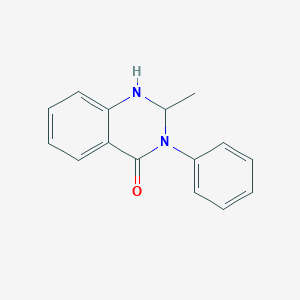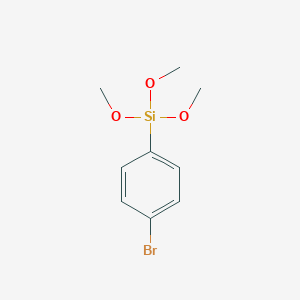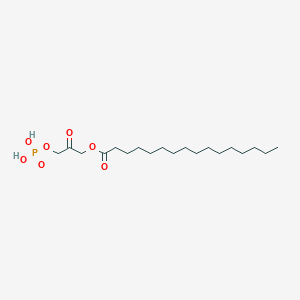
1-Palmitoylglycerone 3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoylglycerone 3-phosphate (PGP) is a phospholipid that plays a crucial role in lipid metabolism. It is synthesized in the body through a series of enzymatic reactions involving glycerol-3-phosphate acyltransferase and acylglycerol-3-phosphate acyltransferase. PGP has been found to have several biochemical and physiological effects in the body, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Enzymatic Specificity and Lipid Synthesis
1-Palmitoylglycerone 3-phosphate is involved in lipid synthesis, particularly in the formation of glycerophospholipids. The enzyme 1-acylglycerol 3-phosphate acyltransferase, which is responsible for acylating glycerol 3-phosphate, shows specificity towards various fatty acids, including palmitic acid. This process is a crucial part of phospholipid synthesis in organisms like Escherichia coli and is essential for maintaining cellular membrane integrity and function (Rock, Goelz, & Cronan, 1981).
Role in Plant Physiology
In plant physiology, enzymes like glycerol-3-phosphate acyltransferase in chloroplasts have been observed to utilize acyl-(acyl-carrier protein), which includes compounds like 1-Palmitoylglycerone 3-phosphate, for glycerol 3-phosphate acylation. This process is significant for the synthesis of phosphatidic acid, a key component in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Metabolic Regulation
1-Palmitoylglycerone 3-phosphate plays a role in metabolic regulation. For example, in adipocytes, enzymes like mitochondrial GPAT1, which acylates glycerol-3-phosphate, are modulated by insulin, indicating a connection between this metabolic pathway and insulin signaling (Bronnikov, Aboulaich, Vener, & Strålfors, 2008).
Membrane Biogenesis and Function
1-Palmitoylglycerone 3-phosphate is also implicated in membrane biogenesis. For example, in Escherichia coli, the specific acylation of glycerol 3-phosphate to monoacylglycerol 3-phosphate, where palmitic acid is esterified, is crucial for maintaining the structure and function of bacterial membranes (Ray, Cronan, Mavis, & Vagelos, 1970).
Role in Fatty Acid Metabolism
The acyltransferases that interact with 1-Palmitoylglycerone 3-phosphate show a preference for certain fatty acids, indicating a selective role in fatty acid metabolism. For instance, in oil palm tissues, glycerol 3-phosphate acyltransferase exhibited a preference for palmitate, reflecting its importance in palm oil production (Manaf & Harwood, 2000).
Cellular Adaptation and Mutagenesis
In studies involving mutagenesis, such as in Escherichia coli, cells deficient in 1-acyl-sn-glycerol-3-phosphate acyltransferase, which utilizes 1-Palmitoylglycerone 3-phosphate, demonstrated alterations in glycerophospholipid content, indicating its importance in cellular adaptation and membrane composition (Coleman, 1990).
Eigenschaften
CAS-Nummer |
17378-38-0 |
|---|---|
Produktname |
1-Palmitoylglycerone 3-phosphate |
Molekularformel |
C19H37O7P |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2-oxo-3-phosphonooxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
MLWXSIMRTQAWHY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O |
Andere CAS-Nummern |
17378-38-0 |
Synonyme |
hexadecanoyl dihydroxyacetone phosphate palmitoyl dihydroxyacetone phosphate palmitoyl glycerone phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



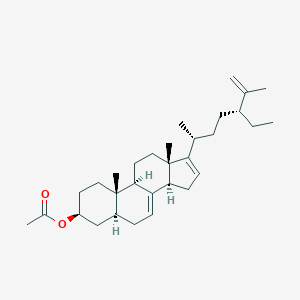
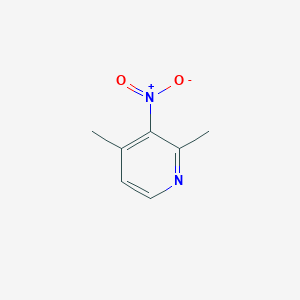
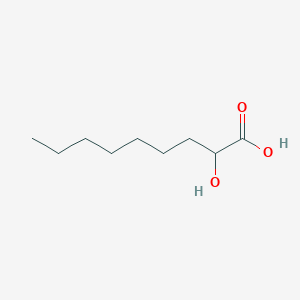
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)

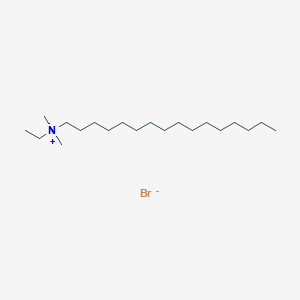
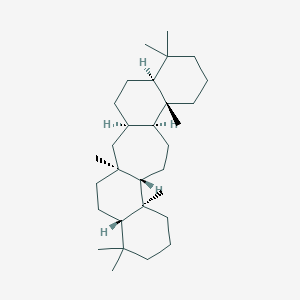
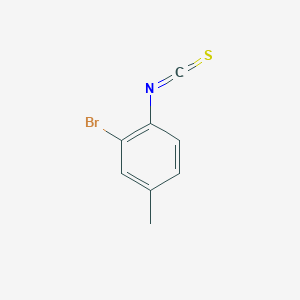
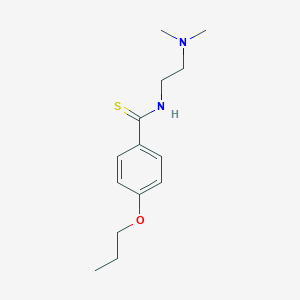
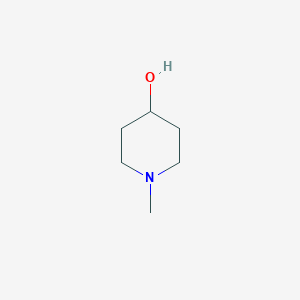
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
